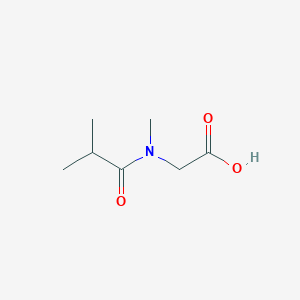

2-(N,2-dimethylpropanamido)acetic acid

Description

2-(N,2-Dimethylpropanamido)acetic acid is a synthetic acetamide derivative characterized by a dimethyl-substituted propanamide group attached to the α-carbon of acetic acid. The dimethylpropanamido moiety likely enhances steric bulk and lipophilicity compared to simpler acetamides, influencing solubility and biological activity.

Properties

IUPAC Name |

2-[methyl(2-methylpropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)7(11)8(3)4-6(9)10/h5H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZLKVNNBZFQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155256-79-4 | |

| Record name | 2-(N,2-dimethylpropanamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,2-dimethylpropanamido)acetic acid typically involves the reaction of isobutyryl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(N,2-dimethylpropanamido)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(N,2-dimethylpropanamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-(N,2-dimethylpropanamido)acetic acid, such as amines, alcohols, and ketones, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-(N,2-dimethylpropanamido)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N,2-dimethylpropanamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(Dimethylamino)acetic acid (N-Methylsarcosine)

- CAS: 1118-68-9 | Molecular Formula: C₄H₉NO₂ | Molecular Weight: 103.12 .

- Key Features: Contains a dimethylamino group instead of a dimethylpropanamido group. The absence of an amide linkage reduces steric hindrance and increases polarity.

- Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to its zwitterionic nature .

- Applications : Used in peptide synthesis and as a building block in drug design.

2-(N-Methylprop-2-enamido)acetic acid

- CAS: 71325-63-8 | Molecular Formula: C₆H₉NO₃ | Molecular Weight: 143.14 .

- Key Features: Incorporates a propenoyl (α,β-unsaturated) group, introducing conjugation and reactivity toward nucleophiles.

- Applications: Potential use in polymer chemistry or as a Michael acceptor in organic reactions.

2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid

- CAS : 1496519-32-4 | Molecular Formula : C₁₃H₂₅N₃O₄ | Molecular Weight : 287.35 .

- Key Features: A diamide derivative with a branched hexanoic acid chain. The extended alkyl chain increases lipophilicity, making it suitable for lipid-based drug delivery systems.

- Applications : Used as a reference standard in analytical chemistry.

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

- Examples: Alachlor: CAS 15972-60-8 | Molecular Formula: C₁₄H₂₀ClNO₂ . Pretilachlor: CAS 51218-49-6 | Molecular Formula: C₁₇H₂₆ClNO₂ .

- Key Features : Chlorinated acetamides with aryl and alkoxy substituents. These groups enhance herbicidal activity by targeting plant lipid biosynthesis.

- Applications : Widely used as pre-emergent herbicides in agriculture.

Comparative Data Table

Key Research Findings

Structural Impact on Solubility: The dimethylpropanamido group in the target compound likely reduces water solubility compared to 2-(dimethylamino)acetic acid, which exhibits zwitterionic behavior . Chloroacetamides like alachlor show moderate solubility in organic solvents due to aryl and alkoxy substituents .

Biological Activity: Chloroacetamide herbicides (e.g., alachlor) inhibit very-long-chain fatty acid synthesis in plants, a mechanism absent in non-chlorinated analogs like the target compound . The propenoyl group in 2-(N-methylprop-2-enamido)acetic acid may confer reactivity useful in crosslinking or conjugation .

Synthetic Utility: Branched analogs like 2-[2-(2,2-dimethylpropanamido)...]hexanoic acid are favored in peptide mimetics due to their resistance to enzymatic degradation .

Biological Activity

2-(N,2-dimethylpropanamido)acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The chemical structure of 2-(N,2-dimethylpropanamido)acetic acid can be represented as follows:

- IUPAC Name : 2-(N,2-dimethylpropanamido)acetic acid

- Molecular Formula : C₇H₁₃N₃O₂

- Molecular Weight : 157.19 g/mol

Research indicates that 2-(N,2-dimethylpropanamido)acetic acid exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Anticancer Activity

In vitro studies have demonstrated that 2-(N,2-dimethylpropanamido)acetic acid possesses significant anticancer properties. The compound was tested against various cancer cell lines with the following results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 11 | |

| HCT-116 | 0.69 | |

| MCF-7 | 5.3 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Case Studies

A notable case study highlighted the effects of 2-(N,2-dimethylpropanamido)acetic acid on HeLa cells. Treatment with the compound resulted in:

- Decreased Viability : A significant reduction in cell viability was observed at concentrations above IC50.

- Morphological Changes : Treated cells exhibited nuclear disintegration and chromatin condensation, indicative of apoptosis.

Comparative Analysis

When compared to other similar compounds, such as N-acetylcysteine and other amide derivatives, 2-(N,2-dimethylpropanamido)acetic acid shows unique properties that enhance its biological activity:

| Compound | Mechanism of Action | IC50 (µM) |

|---|---|---|

| N-acetylcysteine | Antioxidant, reduces oxidative stress | 20 |

| 2-(N,N-diethylamino)acetic acid | Inhibits cell proliferation | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.